6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves chlorination at the 6-position using reagents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce N-oxides and amines, respectively .
Scientific Research Applications
6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are structurally similar to pyrazolo[3,4-d]pyrimidines.
Pyrimidine-Based Drugs: Compounds like imatinib and dasatinib, which are used in the treatment of leukemia, share structural similarities and biological activities with pyrazolo[3,4-d]pyrimidines.
Uniqueness
6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
1146290-56-3 |
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Molecular Formula |
C19H16ClN5 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c1-12-8-13(2)10-14(9-12)22-17-16-11-21-25(15-6-4-3-5-7-15)18(16)24-19(20)23-17/h3-11H,1-2H3,(H,22,23,24) |
InChI Key |
REOWXGXIKZZHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
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